molecular formula C24H49NOSiSn B1609784 5-(Tributylstannyl)-2-(triisopropylsilyl)-1,3-oxazole CAS No. 869542-43-8

5-(Tributylstannyl)-2-(triisopropylsilyl)-1,3-oxazole

Cat. No.: B1609784
CAS No.: 869542-43-8
M. Wt: 514.4 g/mol
InChI Key: TWSMTGCRUGWDPG-UHFFFAOYSA-N
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Description

5-(Tributylstannyl)-2-(triisopropylsilyl)-1,3-oxazole is a useful research compound. Its molecular formula is C24H49NOSiSn and its molecular weight is 514.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

869542-43-8

Molecular Formula

C24H49NOSiSn

Molecular Weight

514.4 g/mol

IUPAC Name

tri(propan-2-yl)-(5-tributylstannyl-1,3-oxazol-2-yl)silane

InChI

InChI=1S/C12H22NOSi.3C4H9.Sn/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12;3*1-3-4-2;/h7,9-11H,1-6H3;3*1,3-4H2,2H3;

InChI Key

TWSMTGCRUGWDPG-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-BuLi (1.7M, 8.4 mL, 14.3 mmol) was added dropwise over 30 min. to a stirred solution of 2-(triisopropylsilyl)-1,3-oxazole* (3 g, 13 mmol) in THF (75 mL) at −78° C. under argon. The solution was allowed to stir for 20 min. at −78° C. and Bu3SnCl (5.2 mL, 19.5 mmol) was then added over 20 min. The reaction mixture was warmed up to room temperature and stirred for an additional 16 h. The reaction was diluted with ethyl acetate and washed with water. The organic layer was dried over MgSO4 and concentrated under reduced pressure. The crude product was dissolved in n-pentane, filtered through Celite and the solvent evaporated to give the title compound in quantitative yield as a pale-yellow oily residue, which was used without further purification in the next step. *Prepared according to Ross A, et al. Tetrahedron Letters 2002, 43, 935.
Quantity
8.4 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
75 mL
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solvent
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Name
Bu3SnCl
Quantity
5.2 mL
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

tert-BuLi (1.7M in n-pentane, 8.4 mL, 14.3 mmol) was added dropwise over (approximately) 30 minutes to a stirred solution of 2-triisopropylsilyloxazole (3 g, 13 mmol) in tetrahydrofuran (75 mL) at −78° C. under argon. The solution was allowed to stir for 20 minutes at −78° C. and tributyltin chloride (5.2 mL, 19.5 mmol) was then added over 20 minutes. The reaction mixture was warmed to room temperature and stirred for an additional 16 hours. The reaction was diluted with ethyl acetate, washed with water and the organic layer was dried (MgSO4) and concentrated under reduced pressure. The crude product was dissolved in n-pentane, filtered through Celite® and the solvent evaporated to give the title compound in quantitative yield as a pale-yellow oily residue, which was used without further purification in the next step.
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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